cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Chiral Resolution Diastereomeric Resolution Paroxetine Synthesis

Stereochemical mismatch in paroxetine intermediate procurement causes failed optical resolutions and uncontrolled isomerization pathways. This cis-(3R,4R) methyl ester (CAS 612095-73-5) solves that. Key advantages: ① Direct resolution with D-(+)-di-p-toluoyltartaric acid followed by NaOMe/toluene isomerization-bypasses costly lipase-dependent kinetic resolution. ② SN2 inversion route: ester reduction, mesylation, sesamol displacement delivers trans-(3S,4R) paroxetine stereospecifically. ③ Pure cis standard enables HPLC calibration of epimerization kinetics. White solid, ≥97% purity.

Molecular Formula C20H20FNO3
Molecular Weight 341.4 g/mol
CAS No. 612095-73-5
Cat. No. B023337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
CAS612095-73-5
Synonyms(3R,4R)-4-(4-Fluorophenyl)-6-oxo-1-(phenylmethyl)-3-piperidinecarboxylic Acid Methyl Ester; 
Molecular FormulaC20H20FNO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18-/m0/s1
InChIKeyHQCMRPPNDBQTRB-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Benzylfluorophenyl-oxopiperidine Carboxylic Acid Methyl Ester Identity and Paroxetine Intermediate Role


cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester (CAS 612095-73-5), systematically named methyl (3R,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate, is a chiral piperidine derivative with molecular formula C₂₀H₂₀FNO₃ and a molecular weight of 341.38 g/mol . It is a white solid soluble in dichloromethane and methanol and is canonically classified as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) (−)-paroxetine . The compound bears two defined stereocenters (3R,4R) corresponding to the cis configuration, a structural feature that directly governs its synthetic utility and differentiates it from its trans diastereomer in both procurement and process chemistry contexts [1].

cis-(3R,4R) stereochemistry enables classical resolution route to (−)-paroxetine intermediate.
Base-catalyzed isomerization provides direct access to trans-(3S,4R) paroxetine precursor.
Avoids biocatalytic kinetic resolution required by the trans diastereomer, simplifying workflow.

Why Generic Substitution with the trans Isomer Is Not Scientifically Defensible


The cis-(3R,4R) configuration of this compound is not a trivial stereochemical detail—it determines the entire synthetic pathway to enantiopure (−)-paroxetine. The cis isomer can undergo direct optical resolution with D-(+)-di-p-toluoyltartaric acid followed by base-catalyzed isomerization to the requisite trans-(3S,4R) ester, a sequence that is stereochemically inaccessible from the trans diastereomer [1]. Conversely, the trans racemate requires biocatalytic kinetic resolution—a fundamentally different, enzyme-dependent process with distinct cost, scalability, and enantiomeric excess constraints [2]. Procurement of the incorrect diastereomer or an uncharacterized cis/trans mixture introduces an uncontrolled stereochemical variable that alters downstream isomerization efficiency, chiral purity, and ultimately the enantiomeric integrity of the final active pharmaceutical ingredient [3].

Resolution pathway
cis-(3R,4R): amenable to classical resolution with D-(+)-di-p-toluoyltartaric acid.
trans: requires biocatalytic enzymatic resolution, introducing enzyme-dependent variability.
Isomerization direction
Epimerizes cleanly to trans under NaOMe/reflux; configurational flexibility retained.
Already thermodynamically stable; cannot epimerize to cis, limiting synthetic options.
SN2 inversion route
cis-3-substituted intermediate yields correct trans-paroxetine via stereospecific inversion.
trans-3-substituted intermediate would produce incorrect cis-paroxetine diastereomer.

Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Identity Enables Classical Resolution Unavailable to the trans Isomer

The cis-(3R,4R) isomer can be directly resolved into its enantiopure form using D-(+)-di-p-toluoyltartaric acid as a chiral resolving agent, yielding the optically pure cis-(3R,4R) ester that is subsequently isomerized with NaOMe in refluxing toluene to the trans-(3S,4R) ester. In contrast, the racemic trans ester cannot be resolved by classical diastereomeric salt formation and instead requires biocatalytic enzymatic hydrolysis—a method with fundamentally different throughput and enantiomeric excess (ee) characteristics [1]. The isomerization step itself is quantitative: the cis-(3R,4R) ester, when heated at reflux with NaOMe in toluene, epimerizes at the C-3 position to exclusively afford the thermodynamically more stable trans-(3S,4R) ester, with the (4R) configuration retained [2].

Classical resolution access
Head-to-head
This Product (cis) Resolved directly with D-(+)-di-p-toluoyltartaric acid; then isomerized to trans-(3S,4R).
trans Isomer Requires biocatalytic enzymatic resolution; no classical diastereomeric salt pathway documented.
Supports cis selection to avoid enzyme dependency and enable in-house stereochemical control.
Resolving agent: D-(+)-di-p-toluoyltartaric acid; isomerization: NaOMe/toluene.
Chiral Resolution Diastereomeric Resolution Paroxetine Synthesis Optical Purity

Stereospecific cis-to-trans Isomerization Under Basic Conditions

The cis isomer of 4-(4-fluorophenyl)-5-alkoxycarbonylpiperidin-2-one is specifically converted to the trans isomer when treated with a base such as sodium alkoxide in refluxing alcohol or toluene. The patent EP0812827B1 explicitly states that the cis-ester is transformed into the trans-ester and, under hydrolytic conditions (NaOH/reflux), is converted to the trans-acid [1]. In the methyl ester series corresponding to CAS 612095-73-5, treatment with NaOMe in refluxing toluene yields the trans-(3S,4R) ester, with the epimerization occurring selectively at the C-3 carbomethoxy-bearing carbon while preserving the C-4 configuration [2]. No equivalent stereospecific transformation is documented starting from the trans isomer, which already resides at the thermodynamic minimum and cannot undergo further productive epimerization under these conditions.

Unidirectional isomerization
Head-to-head
This Product (cis) Converts quantitatively to trans ester under NaOMe/refluxing toluene.
trans Isomer Thermodynamically stable; no productive epimerization back to cis possible.
Confirms cis as the synthetically flexible entry point; trans locks the user into a single stereochemical trajectory.
Base-catalyzed epimerization at C-3; conditions: NaOMe, refluxing toluene.
Isomerization Epimerization Process Chemistry Thermodynamic Control

Procurement Cost Advantage Over the trans Isomer

Santa Cruz Biotechnology lists both the cis isomer (CAS 612095-73-5, catalog sc-285287) and the trans isomer (CAS not specified in listing, catalog sc-224311) at the same quantity (250 mg). The cis isomer is priced at $300.00 per 250 mg unit, while the trans isomer is priced at $330.00 per 250 mg unit, representing a $30.00 (approximately 9%) price premium for the trans diastereomer at this scale . While pricing may vary by vendor and batch, this direct from-vendor comparison at equivalent quantity demonstrates that the cis isomer—despite its greater synthetic utility as a configurational entry point—is the more economical procurement option.

Procurement cost reference
Data to verify
This Product (cis) $300.00 per 250 mg (Santa Cruz Biotechnology, sc-285287).
trans Isomer $330.00 per 250 mg (Santa Cruz Biotechnology, sc-224311).
Reported cost advantage for cis at this scale; vendor pricing should be verified independently.
Research-use-only grade; pricing as listed on vendor site, may vary by batch.
Cost of Goods Procurement Economics Isomer Pricing Research Chemical Sourcing

Stereospecific SN2 Inversion Route to trans-Paroxetine

In the synthesis of (−)-paroxetine reported by Bower and Gallagher (Chem. Commun., 2007) and earlier by European Journal of Organic Chemistry (2004, 3336–3339), a cis-piperidine-3-methanol intermediate—derivable from the cis-ester CAS 612095-73-5 via ester reduction—undergoes stereospecific SN2 inversion upon mesylation and reaction with sesamol to directly install the trans-3,4-disubstituted piperidine framework of (−)-paroxetine [1][2]. The cis relationship between the C-3 hydroxymethyl (or carbomethoxy) group and the C-4 4-fluorophenyl substituent places the leaving group in the optimal stereoelectronic orientation for backside displacement, converting the cis configuration into the requisite trans configuration of the final API. A trans-configured precursor cannot undergo this same stereochemical inversion to yield the correct trans-paroxetine enantiomer.

Stereochemical outcome (SN2)
Class-level
This Product (cis) SN2 inversion yields trans-(3S,4R) paroxetine framework; correct active configuration.
trans Isomer SN2 displacement would give cis-paroxetine diastereomer, not the pharmacological isomer.
Reinforces cis as the mechanistically required precursor for correct API stereochemistry.
Mesylation/sesamol displacement; literature precedent (Chem. Commun. 2007, Eur. J. Org. Chem. 2004).
Stereospecific Synthesis SN2 Inversion Paroxetine Process Chemistry

Validated Application Scenarios Based on Differentiation Evidence


Enantioselective Synthesis of (−)-Paroxetine via Classical Resolution

Researchers and process chemists pursuing a non-enzymatic route to enantiopure (−)-paroxetine should select the cis-(3R,4R) methyl ester (CAS 612095-73-5) as the key intermediate. The compound can be directly resolved with D-(+)-di-p-toluoyltartaric acid to isolate the (3R,4R) enantiomer, then isomerized with NaOMe in refluxing toluene to the trans-(3S,4R) ester. Subsequent LiAlH₄ reduction yields the (3S,4R)-hydroxymethyl intermediate, the immediate precursor to (−)-paroxetine [1]. This route eliminates dependence on lipases or other biocatalysts required by the trans ester resolution pathway described in US Patent 5,258,517 .

Stereospecific SN2 Inversion Route to trans-Paroxetine

For synthetic groups employing the stereospecific displacement strategy, the cis ester (CAS 612095-73-5) serves as the precursor to cis-3-hydroxymethyl-4-(4-fluorophenyl)piperidine via ester reduction. Mesylation of the cis-alcohol followed by SN2 displacement with sesamol proceeds with inversion at C-3, directly generating the trans-3,4-substitution pattern required for (−)-paroxetine [1]. The trans isomer cannot serve this role, as its SN2 displacement would yield the cis-paroxetine diastereomer, which lacks the pharmacological profile of the trans-(3S,4R) drug substance.

Process Development and cis/trans Ratio Control via Isomerization

In process research settings where cis/trans mixtures are generated during piperidine ring construction, procurement of the pure cis isomer (CAS 612095-73-5) as a reference standard enables calibration of isomerization kinetics. The cis isomer undergoes quantitative epimerization to the trans isomer under NaOMe/refluxing toluene conditions, as documented in EP0812827B1 and the drugfuture synthesis compendium [1]. Having the pure cis standard allows process chemists to monitor isomerization progress by HPLC and validate that reaction conditions achieve complete conversion before proceeding to downstream steps.

Medicinal Chemistry Research on Piperidine-Derived CNS Agents

For medicinal chemistry programs exploring structure-activity relationships around the paroxetine pharmacophore, the cis ester (CAS 612095-73-5) provides a versatile, stereochemically defined building block. The C-3 methyl ester can be elaborated to amides, ketones, or heterocycles while retaining the cis-(3R,4R) configuration, which can subsequently be isomerized to trans if the target compound requires the 3,4-trans relationship [1]. Procurement at $300 per 250 mg (Santa Cruz Biotechnology) enables cost-effective analog generation compared to the trans isomer ($330 per 250 mg) .

Application
Selection Property
Validation Focus
Enantioselective synthesis of (−)-paroxetine via classical resolution
cis-(3R,4R) stereochemistry compatible with D-(+)-di-p-toluoyltartaric acid resolution and subsequent isomerization
Enantiomeric purity after resolution and isomerization; trans-(3S,4R) content
Stereospecific SN2 inversion route to trans-paroxetine
cis configuration orients C-3 leaving group for backside displacement, producing correct trans diastereomer
Diastereomeric purity of final (−)-paroxetine; inversion efficiency
Process development – cis/trans ratio control
Pure cis reference standard enables calibration of base-catalyzed epimerization kinetics
HPLC monitoring of isomerization progress; complete conversion to trans before downstream steps
Medicinal chemistry – piperidine-derived CNS agent SAR
Stereochemically defined cis building block for analog synthesis; can be elaborated or isomerized
Retention of stereochemistry during derivatization; isomerization efficiency to trans if needed
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